N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide
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Overview
Description
N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenoxy group and a methanesulfonamide group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide typically involves the following steps:
Formation of 3-(2,4-dichlorophenoxy)pyridine: This intermediate is synthesized by reacting 2,4-dichlorophenol with 3-chloropyridine under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Sulfonamide Formation: The intermediate 3-(2,4-dichlorophenoxy)pyridine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield sulfone or sulfoxide derivatives.
Scientific Research Applications
N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorophenoxy)pyridine: This compound is a key intermediate in the synthesis of N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide.
2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine: Another compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
833455-49-5 |
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Molecular Formula |
C12H10Cl2N2O3S |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-20(17,18)16-10-4-5-15-7-12(10)19-11-3-2-8(13)6-9(11)14/h2-7H,1H3,(H,15,16) |
InChI Key |
YALPORKUDWSYAM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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